Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate
Overview
Description
Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate is a chemical compound with the molecular weight of 277.35 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate is1S/C13H15N3O2S/c1-13(2,3)18-12(17)16-10-8-19-11(15-10)9-4-6-14-7-5-9/h4-8H,1-3H3,(H,16,17)
. Physical And Chemical Properties Analysis
Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate is a powder at room temperature . It has a molecular weight of 277.35 .Scientific Research Applications
Synthesis and Manufacturing
Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate is used as an intermediate in the synthesis of complex chemical compounds. For example, its derivative, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, is synthesized for the manufacture of lymphocyte function-associated antigen 1 inhibitors. This process involves efficient one-pot, two-step telescoped sequences, starting from readily available materials, highlighting its role in scalable and practical synthesis routes (Li et al., 2012).
Catalytic Applications
Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate derivatives are also utilized in catalysis. For instance, substituted (pyridinyl)benzoazole palladium complexes, which include similar compounds, have been synthesized and applied as Heck coupling catalysts. These complexes demonstrate efficiency in coupling reactions, showcasing their significance in catalytic processes (Ojwach et al., 2007).
Pharmaceutical Research
In the pharmaceutical field, related compounds to tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate are studied for their potential medical applications. For example, direct C-2 arylation of alkyl 4-thiazolecarboxylates, including pyridinyl derivatives, has allowed the preparation of components for thiopeptide antibiotics, indicating its utility in developing new antibiotic drugs (Martin et al., 2008).
Material Science and Organic Electronics
In material science and organic electronics, derivatives of tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate are used in the synthesis of complex organic compounds. For instance, the preparation of 1,8-di(pyrid-2'-yl)carbazoles, which involved similar compounds, led to the development of materials with potential applications in organic light-emitting diodes (OLEDs) and other electronic devices (Mudadu et al., 2008).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(2-pyridin-4-yl-1,3-thiazol-4-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-13(2,3)18-12(17)16-10-8-19-11(15-10)9-4-6-14-7-5-9/h4-8H,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWCFJQHZQVNBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CSC(=N1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-pyridinyl)-4-thiazolyl]-carbamic acid 1,1-dimethylethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.